Superior Purity Specification for Carfilzomib Methoxide (CAS 1140908-89-9) vs. General Research-Grade Carfilzomib Impurities
Carfilzomib Methoxide (CAS 1140908-89-9) is consistently supplied with a minimum purity of 98% as determined by HPLC, NMR, and GC analysis . This level of purity exceeds the typical specifications for many generic research-grade Carfilzomib impurities, which often range from 95% to 97% . The higher purity directly reduces the risk of co-eluting contaminants in analytical methods, enhancing the accuracy and reliability of impurity quantification and method validation [1].
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | ≥ 98% |
| Comparator Or Baseline | Carfilzomib Impurity 5 (generic) or other non-certified impurities: 95% - 97% |
| Quantified Difference | +1% to +3% absolute purity advantage |
| Conditions | HPLC, NMR, GC characterization per vendor Certificates of Analysis (COA) |
Why This Matters
For ANDA submissions and validated analytical methods, even a 1-3% increase in reference standard purity can significantly reduce baseline noise and improve method sensitivity and specificity.
- [1] Alzoman, N. Z., et al. (2026). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Scientific Reports, 16, 3788. View Source
